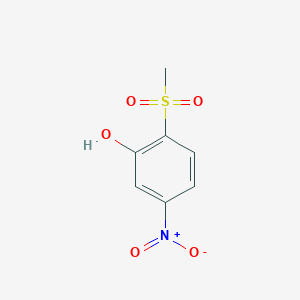

2-Methanesulfonyl-5-nitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methanesulfonyl-5-nitrophenol is a chemical compound with the molecular formula C7H7NO5S . It has a molecular weight of 217.2 . The compound is used for research and development purposes .

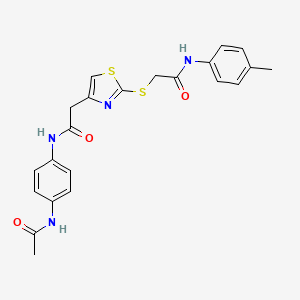

Molecular Structure Analysis

The InChI code for 2-Methanesulfonyl-5-nitrophenol is 1S/C7H7NO5S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3 . This indicates the presence of a nitro group (-NO2) and a methanesulfonyl group (-SO2CH3) on the phenol ring.Scientific Research Applications

Life Science Research

2-Methanesulfonyl-5-nitrophenol: is utilized in life science research for its potential as a biochemical reagent. It can be used in the synthesis of complex molecules that may have biological activity or as a standard in analytical methods to quantify other substances .

Material Science

In material science, this compound finds applications in the development of new materials with enhanced properties. Its chemical structure allows it to be incorporated into polymers or coatings to modify their characteristics, such as increasing resistance to degradation or improving thermal stability .

Chemical Synthesis

2-Methanesulfonyl-5-nitrophenol: serves as an intermediate in the synthesis of various organic compounds. Its nitro group can be reduced to an amine, providing a pathway to synthesize dyes, pharmaceuticals, and agrochemicals .

Chromatography

This compound is used as a standard in chromatographic methods, such as HPLC, to help identify and quantify similar compounds in mixtures. Its distinct absorption properties make it suitable for UV detection, which is a common detection method in chromatography .

Analytical Science

In analytical science, 2-Methanesulfonyl-5-nitrophenol is employed as a reference compound in various assays. It can be used to calibrate instruments or validate methods, ensuring the accuracy and reliability of analytical results .

Nanotechnology

The compound’s properties are being explored in nanotechnology for the creation of novel nanostructured materials. These materials could have applications in catalysis, electronics, or as part of nanocomposites with unique mechanical or electrical properties .

Environmental Science

2-Methanesulfonyl-5-nitrophenol: may be used in environmental science to study degradation processes or as a model compound in pollution studies. Its behavior in the environment can provide insights into the fate and transport of similar organic pollutants .

Pharmaceutical Development

Finally, in pharmaceutical development, this compound’s derivatives could be screened for medicinal properties. Its molecular framework allows for the creation of analogs that might interact with biological targets, leading to the discovery of new drugs .

Mechanism of Action

Mode of Action

It is known that methanesulfonates, a class of compounds to which 2-methanesulfonyl-5-nitrophenol belongs, act as biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This suggests that 2-Methanesulfonyl-5-nitrophenol may interact with its targets through a similar mechanism.

properties

IUPAC Name |

2-methylsulfonyl-5-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHMWKLBELIIAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methanesulfonyl-5-nitrophenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B2914060.png)

![(2S,3R)-5-hydroxy-3-[(2S,3R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B2914061.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[4-oxo-4-(phenethylamino)butanoyl]sulfanyl}propanoate](/img/structure/B2914062.png)

![(1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B2914063.png)

![N-(3,4-dimethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2914066.png)

![methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2914071.png)

![[1-(4-Methoxyphenyl)-5-methyltriazol-4-yl]methanamine;dihydrochloride](/img/structure/B2914073.png)

![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![7-Phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2914076.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2914080.png)